1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thioethers, or ethers.
Scientific Research Applications
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-mercaptophenyl)propan-1-one
- 1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one
Uniqueness
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |
InChI Key |
XVPILJULQYUYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S)CC(=O)CCl |
Origin of Product |
United States |
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